6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Privileged Orthogonal Scaffold in Kinase Inhibitor Discovery
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Privileged Orthogonal Scaffold in Kinase Inhibitor Discovery
Executive Summary
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7) is a highly specialized, privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1],[2]. Featuring a fused pyrazolo[3,4-b]pyridine core, this molecule serves as an advanced bioisostere of the adenine ring, making it a cornerstone in the development of ATP-competitive kinase inhibitors[3].
Unlike simpler scaffolds, this specific molecule is engineered for orthogonal functionalization . The presence of both a C4-hydroxyl (which can be activated to a chloride) and a C6-chloride provides two distinct synthetic vectors. This whitepaper dissects the physicochemical properties, structural causality, and self-validating protocols that make this scaffold indispensable for generating highly selective, multi-target kinase inhibitor libraries[4],[5].
Physicochemical & Structural Profiling
To effectively utilize this building block, one must understand its baseline properties and tautomeric behavior. In the solid state, the C4-hydroxyl group can exist in tautomeric equilibrium with its 4-oxo (pyridone) form. However, under electrophilic activation conditions (e.g., with POCl 3 ), it reacts exclusively through the 4-ol pathway[4].
| Property | Value |
| Chemical Name | 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol |
| CAS Number | 2091549-02-7[1] |
| Molecular Formula | C 8 H 8 ClN 3 O |
| Molecular Weight | 197.62 g/mol |
| Key Structural Features | Pyrazolo[3,4-b]pyridine core, N1/C3-dimethyl, C6-chloro, C4-hydroxyl |
| Downstream Intermediate | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060051-45-6)[6] |
| Primary Application | Orthogonal building block for kinase inhibitor libraries[3],[5] |
Mechanistic Causality in Drug Design (E-E-A-T)
The selection of CAS 2091549-02-7 over unsubstituted pyrazolo[3,4-b]pyridines is driven by strict structure-activity relationship (SAR) logic.
1. Adenine Mimicry & Hinge Binding: The pyrazolo[3,4-b]pyridine scaffold is a proven hinge-binder in the ATP pocket of kinases. The N2 nitrogen and the adjacent structural elements form critical hydrogen bonds with the backbone amides of the kinase hinge region[3].
2. The N1/C3 Methylation Effect (Steric Gating): Unsubstituted 1H-pyrazolo[3,4-b]pyridines utilize the N1-H as a critical hydrogen bond donor (e.g., this is mandatory for [7]). However, pan-kinase activity is a major toxicity liability. By deliberately methylating N1 and C3, the hydrogen bond donor is removed and steric bulk is introduced. This causality is twofold:
-
Biological: It intentionally abolishes binding to kinases requiring the N1-H interaction, while acting as a "steric wedge" that increases affinity for kinases with specific hydrophobic sub-pockets, such as or specific TRK mutants[8].
-
Synthetic: Methylation locks the scaffold into the 1H-configuration, preventing regioselectivity issues (1H vs 2H alkylation) during downstream functionalizations[4].
Fig 1. Structural logic of pyrazolo[3,4-b]pyridine vectors in ATP-competitive kinase inhibition.
Synthetic Strategy: The Logic of Orthogonal Functionalization
The true value of this building block lies in its C4 and C6 functional handles, which can be addressed sequentially without the need for protecting groups.
-
Why C4-Activation is Required: The native 4-hydroxyl group is inherently unreactive towards nucleophilic aromatic substitution (SNAr). Treatment with phosphorus oxychloride (POCl 3 ) converts the 4-ol into a highly electrophilic 4-chloro derivative (CAS 2060051-45-6)[6],[4].
-
The Physics of Regioselectivity: In the resulting 4,6-dichloro intermediate, why does C4 react before C6? The C4 position is para to the pyridine nitrogen, which strongly withdraws electron density via resonance. Furthermore, the fused pyrazole ring exerts an inductive pull that disproportionately affects C4. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) is localized primarily at C4, making it the kinetically and thermodynamically favored site for nucleophilic attack by amines[9],[5].
Fig 2. Orthogonal functionalization workflow of CAS 2091549-02-7 for kinase inhibitor libraries.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.
Protocol A: C4-Activation (Synthesis of the 4,6-Dichloro Intermediate)
Objective: Convert the inert 4-ol into an electrophilic 4-chloro handle[4].
-
Reaction: Suspend 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in neat POCl 3 (10.0 eq). Add a catalytic amount of DMF (0.1 eq) to generate the Vilsmeier-Haack active complex.
-
Conditions: Reflux the mixture at 100 °C for 4 hours under an inert N 2 atmosphere.
-
Self-Validation Checkpoint 1 (TLC): Quench a 10 µL aliquot in methanol. The starting 4-ol is highly polar due to hydrogen bonding. Upon conversion, the R f value will shift dramatically from ~0.1 to ~0.6 (Hexane/EtOAc 3:1). Do not proceed until the polar spot is completely consumed.
-
Self-Validation Checkpoint 2 (LC-MS): Analyze the quenched aliquot. The product must exhibit a distinct 9:6:1 isotopic distribution characteristic of a dichloro species (C 8 H 7 Cl 2 N 3 ), with the base peak at[M+H] + 216.0[6].
-
Workup: Concentrate under reduced pressure to remove excess POCl 3 . Quench the residue carefully with ice water, neutralize with saturated NaHCO 3 (pH 7-8), and extract with DCM. Dry over Na 2 SO 4 and concentrate.
Protocol B: Regioselective C4-Amination (SNAr)
Objective: Exploit the LUMO localization at C4 to install the first diversity vector[9].
-
Reaction: Dissolve the 4,6-dichloro intermediate (1.0 eq) in anhydrous NMP. Add the target primary amine (R 1 -NH 2 , 1.1 eq) and DIPEA (2.0 eq).
-
Conditions: Heat to 80 °C for 6 hours. (Note: Exceeding 90 °C risks competitive substitution at the C6 position).
-
Self-Validation Checkpoint 3 (1H NMR Regiochemical Proof): To confirm substitution occurred exclusively at C4, isolate a small amount of the product and analyze the C5 aromatic proton via 1 H NMR. In the dichloro intermediate, C5-H appears as a singlet at ~7.4 ppm. Following C4-amination, the strong electron-donating resonance of the amine shields the C5 proton, shifting it significantly upfield to ~6.2 - 6.5 ppm . A lack of this upfield shift indicates erroneous C6 substitution or unreacted starting material[9],[5].
(Following successful C4-amination, the remaining C6-chloride can be functionalized via standard Buchwald-Hartwig cross-coupling utilizing Pd 2 (dba) 3 and Xantphos at 110 °C[5].)
References
-
[1] NextSDS Substance Database. 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 2091549-02-7).
-
[6] BLDPharm. 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6).
-
[2] AS-1 Enamine Catalog. Enamine Compound CAS No: 2091549-02-7.
-
[3] PubMed (NIH). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present).
-
[7] ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
-
[10] Pharmaceuticals (MDPI). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents...
-
[8] RSC Medicinal Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
-
European Journal of Medicinal Chemistry (PubMed). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors...
-
[4] Molecules (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
[9] Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
-
[5] ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
Sources
- 1. nextsds.com [nextsds.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2060051-45-6|4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
